Dual Target Engagement: LSD1 and MAO-B Inhibitory Activity Differentiates Compound from Selective LSD1 Inhibitors
This compound is annotated in the Therapeutic Target Database (TTD) as a dual inhibitor of LSD1 and MAO-B, derived from Oryzon Genomics' patent portfolio [1]. In contrast, the clinical-stage LSD1 inhibitor ORY-1001 (iadademstat) demonstrates >100 µM IC50 against MAO-A and MAO-B, making it a highly selective LSD1 inhibitor lacking MAO-B polypharmacology . The dual targeting profile places this compound in a distinct pharmacological category, more closely aligned with vafidemstat (ORY-2001), which exhibits IC50 values of 0.101 µM for LSD1 and 0.073 µM for MAO-B . However, quantitative IC50 values for this specific compound against isolated LSD1 and MAO-B enzymes remain to be disclosed in the public domain.
| Evidence Dimension | Target Inhibition Profile (LSD1 and MAO-B) |
|---|---|
| Target Compound Data | Dual LSD1/MAO-B inhibitor (specific IC50 values not publicly available for this exact compound) |
| Comparator Or Baseline | ORY-1001: LSD1 IC50 = 0.018 µM; MAO-A IC50 >100 µM; MAO-B IC50 >100 µM. Vafidemstat (ORY-2001): LSD1 IC50 = 0.101 µM; MAO-B IC50 = 0.073 µM. |
| Quantified Difference | Target compound belongs to a dual inhibitor class; quantitative potency difference cannot be calculated without disclosed IC50 data. |
| Conditions | TTD database annotation; patent-derived compound classification. |
Why This Matters
For programs requiring concurrent epigenetic modulation and MAO-B inhibition (e.g., CNS disorders), a dual inhibitor may offer synergistic efficacy that selective agents cannot achieve.
- [1] Drug Information: PMID25399762-Compound-Table 6-10. TTD, IDRBLab. Targets: LSD1 Inhibitor; MAO-B Inhibitor. Company: ORYZON GENOMICS S.A. View Source
